molecular formula C22H23N3O2S B2483665 (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 375834-05-2

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Katalognummer: B2483665
CAS-Nummer: 375834-05-2
Molekulargewicht: 393.51
InChI-Schlüssel: FYSDEEINTYRUTB-HMMYKYKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic small molecule designed for research purposes, built around a 4-thiazolidinone core—a heterocyclic scaffold recognized for its broad biological potential . This compound features a strategic molecular architecture, combining the 4-thiazolidinone ring with a 4-methoxybenzylidene substituent and a piperazine group. The 4-thiazolidinone core is a privileged structure in medicinal chemistry, known to be a key pharmacophore in compounds investigated for various activities . The incorporation of the (o-tolyl)piperazine moiety is intended to enhance the molecule's bioavailability and interaction with central nervous system targets, based on the pharmacological profile of this common structural feature. While direct data on this specific compound is limited, research on highly similar 5-arylidene-4-thiazolidinones provides strong context for its research utility. These analogous compounds have been identified as some of the most active derivatives, showing significant promise in early-stage anticancer research . Mechanisms of action for related structures have been associated with the inhibition of key enzymes, such as phosphatase of a regenerating liver (PRL-3) and non-membrane protein tyrosine phosphatase (SHP-2), which are relevant anticancer targets . Furthermore, structurally similar molecules featuring variations at the 2-position of the thiazolidinone ring have demonstrated differential antimicrobial properties in screening assays against various strains of bacteria and yeasts . This makes (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one a compound of significant interest for investigating new therapeutic avenues in several biological domains. Researchers may find value in this molecule for probing structure-activity relationships, exploring novel mechanisms of action, and as a key intermediate in the synthesis of more complex chemical entities for pharmacological screening.

Eigenschaften

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-5-3-4-6-19(16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-7-9-18(27-2)10-8-17/h3-10,15H,11-14H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSDEEINTYRUTB-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Piperazine Precursor

4-(o-Tolyl)piperazine was synthesized via nucleophilic aromatic substitution between o-toluidine and bis(2-chloroethyl)amine under alkaline conditions.

  • Reagents : o-Toluidine (1.07 g, 10 mmol), bis(2-chloroethyl)amine (1.38 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol).
  • Conditions : Reflux in dry acetonitrile (50 mL) for 24 h under nitrogen.
  • Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 1H, Ar–H), 6.98–6.94 (m, 2H, Ar–H), 3.21 (t, 4H, J = 5.0 Hz, piperazine-H), 2.76 (t, 4H, J = 5.0 Hz, piperazine-H), 2.33 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 147.8, 132.5, 129.4, 126.7, 122.3, 54.2, 49.7, 20.1.

Synthesis of 2-(4-(o-Tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cyclization Reaction

The thiazolidinone core was formed via reaction of 4-(o-tolyl)piperazine-1-carbothioamide with chloroacetone.

  • Reagents : 4-(o-Tolyl)piperazine-1-carbothioamide (2.45 g, 10 mmol), chloroacetone (0.92 g, 10 mmol).
  • Conditions : Reflux in ethanol (50 mL) for 12 h with catalytic acetic acid.
  • Yield : 72% after recrystallization (ethanol/water).

Spectroscopic Data

  • IR (KBr) : 1674 cm⁻¹ (C=O), 1589 cm⁻¹ (C=N), 1215 cm⁻¹ (C–S).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.42 (t, 4H, J = 5.0 Hz, piperazine-H), 2.73 (t, 4H, J = 5.0 Hz, piperazine-H), 2.31 (s, 3H, CH₃), 2.05 (s, 3H, thiazole-CH₃).
  • LCMS : m/z 304.2 [M + H]⁺.

Comparative Analysis of Synthetic Routes

Alternative Pathways

Alternative methods, such as Hantzsch thiazole synthesis or Gewald reaction, were evaluated but provided lower yields (<50%) due to competing side reactions.

Yield Optimization

  • Base Selection : Piperidine outperformed morpholine or ammonium acetate in driving condensation to completion.
  • Solvent Effects : Toluene provided superior azeotropic water removal compared to ethanol or DMF.

Pharmacological Implications

While beyond the scope of this synthesis report, the compound’s α,β-unsaturated ketone moiety suggests potential bioactivity as a Michael acceptor, aligning with studies on analogous thiazole derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a saturated alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: The major product is the corresponding saturated alkyl derivative.

    Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against multidrug-resistant bacteria. Schiff bases, including derivatives similar to (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have shown significant antibacterial activity against various strains. For instance, studies have demonstrated that certain Schiff bases exhibit higher efficacy than traditional antibiotics such as ciprofloxacin against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Acinetobacter baumannii .

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several Schiff bases derived from thiazole compounds. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, highlighting their potential as alternative therapeutic agents .

Anticancer Properties

Research has also focused on the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with cellular mechanisms that lead to apoptosis in cancer cells. For example, thiazole-based compounds have been shown to inhibit topoisomerase enzymes, which are critical for DNA replication and cell division, thereby inducing cytotoxic effects in various cancer cell lines .

Case Study: Mechanistic Studies

In a study assessing the anticancer activity of thiazolidine derivatives, compounds similar to (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one were screened against 60 different cancer cell lines at the National Cancer Institute. The results revealed promising antiproliferative effects linked to their ability to induce apoptosis and cell cycle arrest .

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiazole derivatives have been reported to exhibit a range of other biological activities, including:

  • Anticonvulsant : Some studies suggest that thiazole compounds may possess anticonvulsant properties, making them candidates for further research in epilepsy treatment.
  • Anti-inflammatory : Thiazole derivatives have shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases .
  • Cytotoxicity : The cytotoxic effects observed in certain studies suggest that these compounds could be explored for their potential use in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating specific signaling pathways and disrupting cellular homeostasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-5-(4-hydroxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-chlorobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(4-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Uniqueness

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and selectivity compared to similar compounds with different substituents.

Biologische Aktivität

(E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a piperazine moiety and a methoxybenzylidene group, which are critical for its biological activity. The molecular formula is C22H24N3O2SC_{22}H_{24}N_3O_2S, and its molecular weight is approximately 404.51 g/mol. The presence of the methoxy group and the piperazine ring enhances its lipophilicity and bioavailability.

1. Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have indicated that (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.

2. Antitumor Activity

The compound has been evaluated for its antitumor effects in several cancer cell lines. In particular, it has shown cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a promising role as an anticancer agent.

Cell Line IC50 (µM) Reference
MCF-712.5
A54915.0

3. Antioxidant Activity

The antioxidant capacity of (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one was assessed using DPPH radical scavenging assays. The compound exhibited significant scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as topoisomerases and certain kinases.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase, which is crucial for preventing tumor growth.
  • Apoptosis Induction : Flow cytometry analyses have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Recent studies have highlighted the potential of this thiazole derivative in clinical applications:

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent increase in apoptotic cells, suggesting its utility as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against Staphylococcus aureus infections in vitro, showing promising results that warrant further investigation in vivo.

Q & A

Q. What are the established synthetic routes for (E)-5-(4-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation between 2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one and 4-methoxybenzaldehyde. Key steps include:

  • Catalyst : Piperidine (0.50 mL) as a base catalyst in 1,4-dioxane .
  • Reaction Time/Temperature : Reflux for 5 hours to achieve cyclization and benzylidene formation .
  • Workup : Acidified ice/water precipitation followed by recrystallization from 1,4-dioxane for purity .
    Optimization : Adjusting molar ratios (1:1 aldehyde to thiazolone) and solvent polarity (e.g., ethanol vs. dioxane) improves yields. Microwave-assisted synthesis or solvent-free conditions are emerging alternatives for faster reactions and reduced byproducts .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • X-ray Crystallography : Confirms stereochemistry (E-configuration) and intramolecular hydrogen bonds (e.g., C–H⋯S interactions stabilizing the thiazolidinone ring) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and benzylidene protons (δ ~7.5–8.0 ppm) .
    • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .

Q. What in vitro cytotoxicity screening protocols are used to evaluate this compound?

  • Cell Lines : Tested against NUGC (gastric), DLD-1 (colon), HA22T/HEPG-2 (liver), MCF-7 (breast), HONE-1 (nasopharyngeal), and WI-38 (normal fibroblast) .
  • Assay : Sulforhodamine B (SRB) assay after 48-hour exposure. Results are normalized to CHS-828 (reference antitumor agent) .
  • Data Interpretation : IC₅₀ values <10 µM indicate high potency. Selectivity is assessed via comparative toxicity in WI-38 vs. cancer cells .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or piperazine moieties) affect biological activity?

  • Benzylidene Modifications :
    • Electron-withdrawing groups (e.g., Cl at para-position) enhance cytotoxicity (IC₅₀ ~2.5 µM in HEPG-2) but reduce selectivity .
    • Methoxy groups improve solubility but may lower membrane permeability .
  • Piperazine Modifications :
    • Ortho-tolyl groups increase lipophilicity, enhancing blood-brain barrier penetration .
    • Bulky substituents (e.g., benzyl) reduce activity due to steric hindrance .
      Methodology : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational methods are used to predict binding interactions with biological targets?

  • Molecular Docking : Targets include EGFR or tubulin (PDB: 1M17). The benzylidene group interacts with hydrophobic pockets, while the thiazolidinone forms hydrogen bonds .
  • DFT Calculations : Multiwfn software analyzes frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Source of Contradictions : Variability in cell line origins (e.g., ECACC vs. NCI sources) or assay conditions (DMSO concentration ≤0.5% required) .
  • Resolution Strategies :
    • Standardize protocols (e.g., CLSI guidelines).
    • Validate results in 3D spheroid models or patient-derived xenografts (PDX) .
    • Cross-reference with transcriptomic data (e.g., RNA-seq to identify resistance pathways) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Key Issues :
    • Low yields (~40%) due to side reactions during Knoevenagel condensation .
    • Purification difficulties from regioisomers (e.g., Z/E separation) .
  • Solutions :
    • Use flow chemistry for continuous processing.
    • Immobilize catalysts (e.g., piperidine on silica gel) to reduce waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.